[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate
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Overview
Description
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is a synthetic compound used primarily in biochemical research. It is a derivative of 4-methylumbelliferone, a compound known for its fluorescent properties. This compound is often utilized as a substrate in enzymatic assays to study the activity of various glycosidases, particularly beta-glucosidases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside typically involves multiple steps. The starting material, 4-methylumbelliferone, undergoes glycosylation with a protected glucose derivative. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) to facilitate the glycosylation reaction. The intermediate product is then subjected to acetylation and tritylation to protect the hydroxyl groups, resulting in the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of automated reactors and purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by glycosidases to release 4-methylumbelliferone, which is fluorescent and can be easily detected.
Deprotection: The acetyl and trityl protecting groups can be removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using beta-glucosidase in a buffered aqueous solution.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium methoxide (NaOMe) in methanol.
Major Products Formed
Hydrolysis: 4-methylumbelliferone and glucose derivatives.
Deprotection: Free hydroxyl groups on the glucose moiety.
Scientific Research Applications
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is widely used in scientific research for various applications:
Enzymatic Assays: It serves as a substrate for beta-glucosidase assays to measure enzyme activity.
Fluorescence Studies: The release of 4-methylumbelliferone upon hydrolysis allows for the detection and quantification of enzymatic reactions using fluorescence spectroscopy.
Proteomics Research: The compound is used in the study of glycosidase enzymes and their role in various biological processes
Mechanism of Action
The mechanism of action of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the glycosidic bonds within the compound, and the pathway involves the enzymatic hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl-beta-D-glucopyranoside: A simpler derivative used in similar enzymatic assays.
4-Methylumbelliferyl-beta-D-glucuronide: Another derivative used as a substrate for beta-glucuronidase assays
Uniqueness
4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside is unique due to its multiple protective groups, which make it more stable and allow for selective deprotection. This stability is advantageous in complex biochemical assays where controlled hydrolysis is required .
Properties
Molecular Formula |
C41H38O11 |
---|---|
Molecular Weight |
706.7 g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C41H38O11/c1-25-22-36(45)51-34-23-32(20-21-33(25)34)50-40-39(49-28(4)44)38(48-27(3)43)37(47-26(2)42)35(52-40)24-46-41(29-14-8-5-9-15-29,30-16-10-6-11-17-30)31-18-12-7-13-19-31/h5-23,35,37-40H,24H2,1-4H3 |
InChI Key |
UHSAODFMAFXSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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